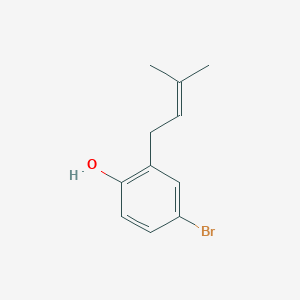

4-Bromo-2-(3-methyl-2-butenyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-(3-methyl-2-butenyl)phenol is an organic compound with the molecular formula C11H13BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 4-position and a 3-methylbut-2-en-1-yl group at the 2-position of the phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3-methyl-2-butenyl)phenol can be achieved through several methods. One common approach involves the bromination of 2-(3-methylbut-2-en-1-yl)phenol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-(3-methylbut-2-en-1-yl)phenol is coupled with a brominated phenol derivative in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the selective introduction of the bromine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent

Activité Biologique

4-Bromo-2-(3-methyl-2-butenyl)phenol is an organic compound notable for its unique structure, which includes a bromine atom, a phenolic group, and a branched alkene side chain. The molecular formula of this compound is C₁₁H₁₃BrO, with a molecular weight of approximately 241.128 g/mol. The compound's biological activity has been explored in various contexts, particularly its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a phenolic hydroxyl (-OH) group attached to a brominated aromatic ring at the para position relative to the alkene substituent. This configuration contributes to its chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.128 g/mol |

| Functional Groups | Bromine, Phenolic Hydroxyl |

| Chemical Class | Phenolic Compound |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Several studies have reported its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and food preservation.

- Mechanism of Action : The compound's antimicrobial effects are primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that the MIC values for this compound against specific pathogens are competitive with those of established antibiotics, indicating its potential as a therapeutic agent.

Cytotoxicity and Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for cytotoxic effects against cancer cell lines.

- Case Study : In vitro studies on mouse B-16 melanoma cells demonstrated cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (ng/mL) |

|---|---|

| B-16 Melanoma | 0.093 |

This cytotoxicity suggests that the compound may have potential as an antitumor agent, warranting further investigation into its mechanisms and efficacy in vivo.

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for elucidating its full biological implications. Current research focuses on:

- Protein Binding : Evaluating how the compound interacts with proteins can provide insights into its pharmacokinetics.

- Receptor Binding Studies : Investigating whether the compound acts on specific receptors involved in cellular signaling pathways could reveal additional therapeutic targets.

Comparison with Related Compounds

The unique structural features of this compound distinguish it from similar compounds, which may exhibit different biological activities.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-2-methylphenol | C₇H₇BrO | Simpler structure with fewer substituents |

| 4-Iodo-2-(3-methyl-2-butenyl)phenol | C₁₁H₁₃IO | Contains iodine instead of bromine |

| 4-Chloro-2-(3-methyl-2-butenyl)phenol | C₁₁H₁₃ClO | Chlorine substituent alters reactivity |

These comparisons highlight how the bromination and alkene substitution in this compound may impart distinct chemical properties and biological activities compared to its analogs.

Propriétés

IUPAC Name |

4-bromo-2-(3-methylbut-2-enyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-8(2)3-4-9-7-10(12)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTDHGWQXXRHAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)Br)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471789 |

Source

|

| Record name | 4-Bromo-2-(3-methylbut-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151071-00-0 |

Source

|

| Record name | 4-Bromo-2-(3-methylbut-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.